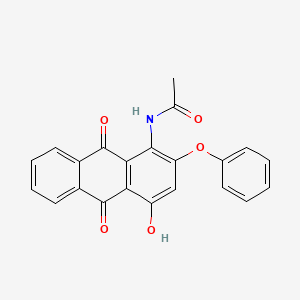
2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a pyridine ring, an acetyl group, a methyl group, a chloro group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the acetyl and methyl groups. The final steps involve the formation of the amide bond with the 5-chloro-2-methoxyphenyl group. Common reagents used in these reactions include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification methods such as crystallization, distillation, or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biological research, the compound may be investigated for its potential biological activity. It could serve as a lead compound in drug discovery, with studies focusing on its interactions with biological targets.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could be evaluated for its efficacy and safety in treating various diseases, with research focusing on its pharmacokinetics and pharmacodynamics.
Industry
In industrial applications, the compound may be used as an intermediate in the production of other chemicals. Its unique structure makes it valuable for the synthesis of complex organic molecules.
作用机制
The mechanism of action of 2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
Similar compounds include other amides with pyridine rings and substituted phenyl groups. Examples include:
- 2-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(4-chloro-2-methoxyphenyl)acetamide
- 2-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(5-chloro-3-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C17H19ClN2O4 |
|---|---|
分子量 |
350.8 g/mol |
IUPAC 名称 |
2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyridin-3-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19ClN2O4/c1-9-13(10(2)21)6-11(17(23)19-9)7-16(22)20-14-8-12(18)4-5-15(14)24-3/h4-5,8,11H,6-7H2,1-3H3,(H,19,23)(H,20,22) |
InChI 键 |
HASFCCYAMWTOMI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CC(C(=O)N1)CC(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942229.png)
![5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)
![3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942244.png)
![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14942247.png)
![Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate](/img/structure/B14942252.png)
![methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14942268.png)

![ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14942278.png)
![Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B14942280.png)
![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942283.png)

![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methylphenyl)methanone](/img/structure/B14942292.png)
![[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B14942296.png)
![2-methyl-1-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942301.png)
